2-(Pent-1-ynyl)pyridine
Description
2-(Pent-1-ynyl)pyridine is a pyridine derivative featuring a pent-1-ynyl substituent at the 2-position of the aromatic ring. Its synthesis typically involves a palladium-catalyzed coupling reaction between 2-bromopyridine and pent-1-yne under inert conditions, yielding the product as a yellow oil with a high yield of 94% . Key spectral data include:
- ¹H NMR (CDCl₃): δ 8.54 (ddd, J = 4.9, 1.8, 0.9 Hz) and δ 7.61 (td, J = 7.6, 1.8 Hz), consistent with the pyridine ring and alkyne-proximal hydrogens . The triple bond in the pent-1-ynyl group confers distinct electronic and steric properties, making this compound valuable in cross-coupling reactions and organometallic catalysis.
Properties
Molecular Formula |
C10H11N |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
2-pent-1-ynylpyridine |
InChI |
InChI=1S/C10H11N/c1-2-3-4-7-10-8-5-6-9-11-10/h5-6,8-9H,2-3H2,1H3 |
InChI Key |
SUEMVJCGADBPNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC#CC1=CC=CC=N1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
The following table compares 2-(Pent-1-ynyl)pyridine with three structurally related pyridine derivatives:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Physical State | Key Structural Feature |
|---|---|---|---|---|
| This compound | C₁₀H₉N | 143.19 | Yellow oil | Terminal alkyne at C2 |
| 2-(3-Pentenyl)pyridine | C₁₀H₁₃N | 147.22 | Not reported | Internal alkene at C3 |
| 2-Phenylpyridine | C₁₁H₉N | 143.20 | Solid | Aromatic phenyl group at C2 |
| 2-(Chloromethyl)pyridine | C₆H₆ClN·HCl | 164.03 | Crystalline | Chloromethyl substituent at C2 |
Key Observations :
- Electronic Effects : The electron-withdrawing nature of the pent-1-ynyl group in this compound enhances the electrophilicity of the pyridine ring compared to the electron-donating alkyl chains in 2-(3-Pentenyl)pyridine .
- Reactivity: The terminal alkyne in this compound facilitates participation in Sonogashira and Huisgen cycloaddition reactions, unlike the saturated or aryl-substituted analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
